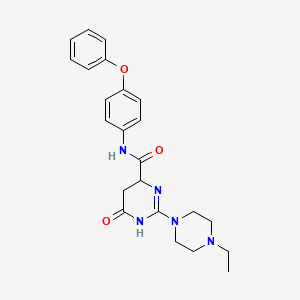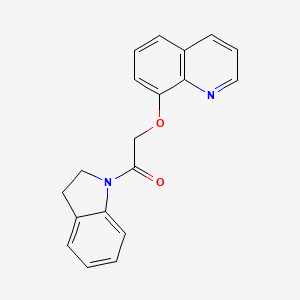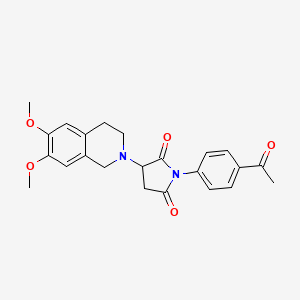![molecular formula C18H19N3O2 B11184015 2-[(3-methoxyphenyl)methyl]-1H,2H,7H,8H,9H,10H-pyrazino[1,2-b]indazol-1-one](/img/structure/B11184015.png)
2-[(3-methoxyphenyl)methyl]-1H,2H,7H,8H,9H,10H-pyrazino[1,2-b]indazol-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(3-methoxyphenyl)methyl]-1H,2H,7H,8H,9H,10H-pyrazino[1,2-b]indazol-1-one is a heterocyclic compound that belongs to the class of pyrazinoindazoles This compound is characterized by its unique structure, which includes a pyrazino[1,2-b]indazole core with a 3-methoxyphenylmethyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3-methoxyphenyl)methyl]-1H,2H,7H,8H,9H,10H-pyrazino[1,2-b]indazol-1-one typically involves the following steps:
Formation of the Pyrazino[1,2-b]indazole Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the 3-Methoxyphenylmethyl Group: This step involves the alkylation of the pyrazino[1,2-b]indazole core with a 3-methoxybenzyl halide in the presence of a base such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and solvent optimization to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or acids.
Reduction: Reduction reactions can target the pyrazino[1,2-b]indazole core, potentially leading to the formation of dihydro derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, to introduce various functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nitration using a mixture of nitric acid and sulfuric acid; halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of 3-methoxybenzaldehyde or 3-methoxybenzoic acid.
Reduction: Formation of dihydropyrazino[1,2-b]indazole derivatives.
Substitution: Formation of nitro or halogenated derivatives of the compound.
Scientific Research Applications
2-[(3-methoxyphenyl)methyl]-1H,2H,7H,8H,9H,10H-pyrazino[1,2-b]indazol-1-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a lead compound for drug development.
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-[(3-methoxyphenyl)methyl]-1H,2H,7H,8H,9H,10H-pyrazino[1,2-b]indazol-1-one involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.
Comparison with Similar Compounds
Similar Compounds
2-[(3-methoxyphenyl)methyl]-1H,2H,7H,8H,9H,10H-pyrazino[1,2-b]indazole-3-one: Similar structure but with a different substitution pattern.
2-[(3-methoxyphenyl)methyl]-1H,2H,7H,8H,9H,10H-pyrazino[1,2-b]indazole-4-one: Another structural isomer with potential differences in biological activity.
Uniqueness
The uniqueness of 2-[(3-methoxyphenyl)methyl]-1H,2H,7H,8H,9H,10H-pyrazino[1,2-b]indazol-1-one lies in its specific substitution pattern, which may confer distinct chemical and biological properties compared to its isomers and other related compounds. This uniqueness makes it a valuable compound for further research and development in various scientific fields.
Properties
Molecular Formula |
C18H19N3O2 |
|---|---|
Molecular Weight |
309.4 g/mol |
IUPAC Name |
2-[(3-methoxyphenyl)methyl]-7,8,9,10-tetrahydropyrazino[1,2-b]indazol-1-one |
InChI |
InChI=1S/C18H19N3O2/c1-23-14-6-4-5-13(11-14)12-20-9-10-21-17(18(20)22)15-7-2-3-8-16(15)19-21/h4-6,9-11H,2-3,7-8,12H2,1H3 |
InChI Key |
OCUZJUXTTOEQNY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)CN2C=CN3C(=C4CCCCC4=N3)C2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-[(4-ethylpiperazin-1-yl)methyl]-N-(4-phenoxyphenyl)-1,3,5-triazine-2,4-diamine](/img/structure/B11183935.png)
![2-[2-(3-chlorophenyl)-5-(2-hydroxyethyl)-4-methyl-6-oxopyrimidin-1(6H)-yl]-N-(3-phenylpropyl)acetamide](/img/structure/B11183938.png)
![3-(4-chlorophenyl)-3,4-dihydrobenzimidazo[2,1-b]quinazolin-1(2H)-one](/img/structure/B11183940.png)
![Prop-2-en-1-yl 7-(4-chlorophenyl)-2-[(2-methoxy-2-oxoethyl)sulfanyl]-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B11183941.png)
![2-[2-(3-chlorophenyl)-5-(2-hydroxyethyl)-4-methyl-6-oxopyrimidin-1(6H)-yl]-N-(4-methylbenzyl)acetamide](/img/structure/B11183947.png)
![N'-[1-(3-chloro-4-methylphenyl)-2,5-dioxopyrrolidin-3-yl]pyridine-3-carbohydrazide](/img/structure/B11183952.png)


![Benzenesulfonamide, N-[5-[2-(1-cyclohexen-1-yl)ethyl]-3,4,5,6-tetrahydro-1,3,5-triazin-2-yl]-4-fluoro-](/img/structure/B11183969.png)
![dimethyl 2-[1-(3-fluorobenzoyl)-2,2,6-trimethyl-3-thioxo-2,3-dihydro-4(1H)-quinolinyliden]-1,3-dithiole-4,5-dicarboxylate](/img/structure/B11183971.png)
![methyl 8-methoxy-4-oxo-4H-[1,3]thiazino[3,2-a]benzimidazole-2-carboxylate](/img/structure/B11183980.png)


![2-[(2-chlorophenyl)amino]-4'-methyl-2'-morpholin-4-yl-4,5'-bipyrimidin-6(1H)-one](/img/structure/B11183996.png)
